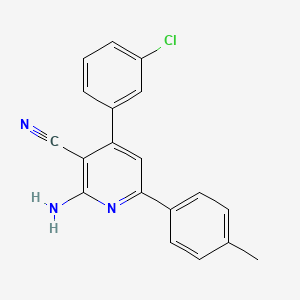

2-Amino-4-(3-chlorophenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile

Descripción

Propiedades

IUPAC Name |

2-amino-4-(3-chlorophenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN3/c1-12-5-7-13(8-6-12)18-10-16(17(11-21)19(22)23-18)14-3-2-4-15(20)9-14/h2-10H,1H3,(H2,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORPYTMSOHCZVRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC(=CC=C3)Cl)C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-Amino-4-(3-chlorophenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile, also known by its CAS number 338794-66-4, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C19H14ClN3

- Molar Mass : 319.79 g/mol

- IUPAC Name : 2-amino-4-(3-chlorophenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile

The biological activity of 2-amino-4-(3-chlorophenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile is primarily attributed to its interaction with various molecular targets:

- Adenosine Receptors : This compound has been studied for its inhibitory activity on adenosine receptors, specifically A1 and A2A receptors. It has shown IC50 values ranging from 34 to 294 nM in binding assays, indicating a potential role as a multi-target ligand for these receptors .

- Phosphodiesterases (PDEs) : The compound exhibits inhibitory effects on phosphodiesterases, particularly PDE10A, with IC50 values below 10 μM. This suggests its role in modulating intracellular cAMP levels, which are crucial for various cellular processes .

Anticancer Properties

Research indicates that compounds similar to 2-amino-4-(3-chlorophenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile demonstrate significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit cell proliferation through various pathways, including the modulation of signaling cascades involved in cell survival and apoptosis .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against certain bacterial strains, although specific data on the efficacy of this compound alone is limited. The broader class of pyridine derivatives has shown promise as antimicrobial agents .

Case Studies and Research Findings

Several studies have reported on the biological activities of related compounds, contributing to the understanding of the potential effects of 2-amino-4-(3-chlorophenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile:

- Multi-target Ligands : A study conducted on a series of pyridinic compounds demonstrated that modifications to the structure can enhance selectivity and potency against specific targets such as A1R and A2AR. The findings suggest that structural variations can significantly influence biological activity .

- In Vitro Studies : In vitro evaluations have shown that compounds with similar structures can effectively inhibit PDE enzymes and modulate receptor activities, supporting the hypothesis that 2-amino-4-(3-chlorophenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile may possess similar properties .

Table 1: Biological Activity Profile of Related Compounds

| Compound Name | Target | IC50 (nM) | Selectivity |

|---|---|---|---|

| Compound A | A1R | 34 | High |

| Compound B | A2AR | 294 | Moderate |

| Compound C | PDE10A | <10 μM | High |

Table 2: Summary of Antimicrobial Activity

| Compound Name | Bacterial Strain | Activity |

|---|---|---|

| Compound D | E. coli | Active |

| Compound E | S. aureus | Active |

Aplicaciones Científicas De Investigación

Biological Activities

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives of pyridine compounds similar to 2-amino-4-(3-chlorophenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile. For instance, compounds with similar structures have shown significant cytotoxic activity against various cancer cell lines. In one study, derivatives exhibited IC50 values indicating their effectiveness in inhibiting cell viability in human cancer cells such as MCF-7 and HEPG-2 .

The mechanism of action appears to involve the induction of apoptosis through caspase activation. Specifically, one derivative led to a 5.2-fold increase in caspase-3 levels in treated MCF-7 cells compared to control treatments . This suggests that the compound may act as a potential lead in developing new anticancer agents.

2. Antimicrobial Activity

Pyridine derivatives have also been investigated for their antimicrobial properties. Compounds structurally related to 2-amino-4-(3-chlorophenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile have demonstrated activity against various bacterial strains, making them candidates for further exploration in antibiotic development .

Case Study 1: Anticancer Efficacy

In a study published in Nature, researchers synthesized a series of pyridine derivatives and evaluated their cytotoxicity against multiple cancer cell lines. The results indicated that certain substitutions on the phenyl rings significantly enhanced cytotoxicity. For example, compounds with methyl groups at specific positions showed improved efficacy compared to their halogenated counterparts .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial activity of structurally similar compounds. The study revealed that specific derivatives exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria. This underscores the versatility of pyridine-based compounds in addressing infectious diseases .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

The following table compares the target compound with derivatives reported in the literature (–7, 12, 15):

Key Observations :

- Electron Effects: The target compound’s 3-chlorophenyl group introduces electron-withdrawing effects, while the 4-methylphenyl provides weak electron donation. This contrasts with S4–S6 and S7–S8, where methylthio (-SMe) and methoxy (-OMe) groups act as stronger electron donors, enhancing fluorescence and photoinitiating efficiency .

Photophysical and Functional Comparisons

Fluorescence Properties

- Target Compound : Predicted fluorescence in the blue-green region (410–500 nm), but intensity likely lower than S4–S8 due to the absence of strong EDGs like -SMe or -OMe .

- S4–S6 : Show 2–3× higher fluorescence intensity than S1 due to -SMe groups, which improve extinction coefficients (ε > 15,000 dm³·mol⁻¹·cm⁻¹) .

- S7–S8 : Dual EDGs (-OMe and -SMe) further enhance ε (~20,000 dm³·mol⁻¹·cm⁻¹) and fluorescence quantum yield .

Photoinitiating Efficiency

- S4–S8 : Demonstrated superior performance in 3D printing applications, enabling rapid polymerization of epoxides and acrylates under LED light (405–460 nm) .

- Target Compound : Expected moderate efficiency due to weaker EDG (4-Me) and EWG (3-Cl), which may reduce electron transfer rates compared to S4–S6.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.